1-(2-nitrobenzoyl)-4-phenylpiperazine

Description

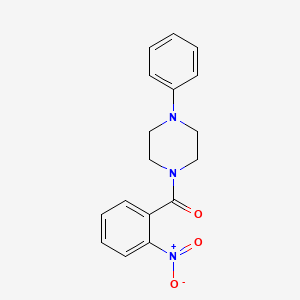

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-17(15-8-4-5-9-16(15)20(22)23)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSLLJMVQPTDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Analysis of 1 2 Nitrobenzoyl 4 Phenylpiperazine

Spectroscopic Probes for Structural Elucidation

The definitive structural characterization and conformational analysis of 1-(2-nitrobenzoyl)-4-phenylpiperazine rely on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the connectivity and spatial arrangement of atoms, while Vibrational Spectroscopy (Infrared and Raman) identifies key functional groups. High-Resolution Mass Spectrometry (HRMS) serves to confirm the elemental composition with high precision.

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic molecules. For this compound, a multi-faceted NMR approach, including one-dimensional and two-dimensional techniques, is essential to assign all proton and carbon signals and to study its dynamic behavior in solution.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the 2-nitrophenyl group, the 4-phenyl group, and the piperazine (B1678402) ring. The protons of the 2-nitrophenyl moiety are anticipated to appear in the aromatic region (typically δ 7.5-8.2 ppm), with their chemical shifts and multiplicities influenced by the electron-withdrawing nitro group and the amide linkage. The protons of the 4-phenyl group would also resonate in the aromatic region (likely δ 6.9-7.4 ppm). The piperazine ring protons typically appear as complex multiplets in the upfield region (δ 3.0-4.0 ppm). The protons on the carbons adjacent to the benzoyl nitrogen (C2' and C6') are expected to be deshielded compared to those adjacent to the phenyl-substituted nitrogen (C3' and C5').

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the amide is a key diagnostic signal, expected in the highly deshielded region of δ 165-170 ppm. Carbons of the nitrophenyl ring would appear between δ 120-150 ppm, with the carbon bearing the nitro group being significantly influenced. The phenyl ring carbons would also resonate in this region. The piperazine carbons are expected between δ 40-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on the analysis of structurally similar compounds such as 1-phenylpiperazine (B188723) and various nitrophenyl derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 165 - 170 |

| Nitrophenyl (Ar-NO₂) | 7.5 - 8.2 | 120 - 150 |

| Phenyl (Ar) | 6.9 - 7.4 | 115 - 150 |

| Piperazine (-CH₂-N(CO)-) | 3.5 - 4.0 | 40 - 50 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex signals observed in the 1D spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the 2-nitrophenyl ring, the phenyl ring, and, importantly, to differentiate the protons within the piperazine ring by showing correlations between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment allows for the definitive assignment of each carbon signal by linking it to its attached proton(s).

Substituted piperazine systems, especially N-acyl derivatives, are known to exhibit conformational dynamism in solution. For this compound, two primary dynamic processes are expected:

Restricted Amide Bond Rotation: The C-N bond of the benzoyl amide has a significant partial double bond character, which restricts free rotation. This can lead to the existence of two distinct rotamers (conformational isomers), often resulting in the broadening or duplication of NMR signals for the nearby piperazine protons at room temperature. Variable temperature (VT) NMR studies can be used to probe this exchange. At low temperatures, the exchange is slow on the NMR timescale, and sharp signals for both conformers may be observed. As the temperature increases, the signals broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature, from which the energy barrier to rotation can be calculated.

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. The chair-to-chair ring flip is another dynamic process. However, in N-acyl-N'-aryl piperazines, this inversion can be complex and is often coupled with the amide bond rotation. The presence of bulky substituents can raise the energy barrier for this inversion.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Amide Carbonyl (C=O) Stretch: A strong, prominent absorption band is expected in the IR spectrum, typically in the range of 1630-1680 cm⁻¹, characteristic of a tertiary amide.

Nitro (NO₂) Group Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (ν_as) typically around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1345-1385 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the piperazine ring and the aryl-N bond typically appear in the 1200-1350 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for this compound Predictions based on characteristic group frequencies from related nitro-aromatic and piperazine compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

HRMS is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₇H₁₇N₃O₃.

The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated as follows:

(17 x 12.000000) + (18 x 1.007825) + (3 x 14.003074) + (3 x 15.994915) = 312.13427

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated value would confirm the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure, with expected cleavages at the amide bond (leading to fragments corresponding to the 2-nitrobenzoyl cation and the 4-phenylpiperazine cation) and within the piperazine ring.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides precise information about the atomic arrangement of a molecule in its crystalline state. While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related compounds such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) offers significant insights into the expected structural features. nih.govresearchgate.net

X-ray diffraction studies on analogous compounds consistently show that the central piperazine ring adopts a chair conformation in the crystalline state. nih.govresearchgate.net This is the most stable conformation for a six-membered ring, minimizing steric strain. The phenyl and benzoyl groups are attached to the nitrogen atoms of this piperazine ring. nih.govresearchgate.net

A key conformational feature is the relative orientation of the aromatic rings. In 1-benzoyl-4-(4-nitrophenyl)piperazine, the phenyl rings are significantly twisted out of the plane of the carbonyl group and its linkage to the piperazine ring. nih.gov The dihedral angles between the phenyl and nitrobenzene (B124822) rings are reported to be 51.52(6)° and 57.23(7)° for the two independent molecules in the asymmetric unit. nih.gov This twisting minimizes steric hindrance between the bulky aromatic substituents. The nitro group itself tends to be nearly coplanar with its attached benzene (B151609) ring. nih.gov For this compound, a similar twisted conformation would be expected, with the degree of torsion influenced by the ortho-position of the nitro group, which could introduce additional steric constraints.

Table 1: Crystallographic Data for the Related Compound 1-Benzoyl-4-(4-nitrophenyl)piperazine researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₇N₃O₃ |

| Molecular Weight | 311.33 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.7779 (4) |

| b (Å) | 10.0699 (2) |

| c (Å) | 15.7288 (3) |

| V (ų) | 2974.18 (10) |

| Z | 8 |

| Temperature (K) | 90 |

Conformational Isomerism and Rotational Barriers

In solution, this compound is not a static entity but exists as a dynamic equilibrium of different conformers. This conformational isomerism arises from rotations around single bonds and ring inversions.

A significant aspect of the conformational dynamics of this compound is the restricted rotation around the amide C-N bond. This bond possesses partial double-bond character, leading to a significant energy barrier for rotation and the potential for distinct rotational isomers (rotamers), often designated as E and Z. nih.gov The presence of these rotamers can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where separate sets of signals may be detected for each isomer at room temperature. nih.govtue.nl The interconversion between these rotamers can be studied by variable temperature NMR experiments. nih.gov For some amide-containing compounds, these rotamers can even be separated and their individual reactivity studied. nih.gov The bulky substituents on the nitrogen and the carbonyl carbon can influence the rotational barrier and the relative populations of the E and Z isomers. researchgate.net

The piperazine ring in this compound is expected to predominantly exist in a chair conformation. nih.govresearchgate.net However, this chair conformation is not rigid and can undergo a ring-flipping process, interconverting between two equivalent chair forms. This chair-to-chair interconversion is a dynamic process with a specific energy barrier. The rate of this interconversion can be influenced by the nature and size of the substituents on the nitrogen atoms. The presence of bulky groups like the 2-nitrobenzoyl and phenyl moieties can affect the kinetics and thermodynamics of this process.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as amide bond rotation and piperazine ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals from interconverting isomers, the activation energy (ΔG‡) for the process can be determined. For similar piperazine derivatives, DNMR studies have been used to quantify activation energy barriers for amide bond rotation, with values in the range of ~60–70 kJ/mol. This explains the observation of distinct conformers at room temperature.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating 1-(2-nitrobenzoyl)-4-phenylpiperazine from its starting materials, byproducts, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method can accurately determine the purity of the compound and quantify any impurities.

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance. For phenylpiperazine derivatives, detection wavelengths are often in the range of 220-260 nm. nih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The validation of such a method would include assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results for quality control purposes. researchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Byproducts and Impurity Profiling

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product. These could include residual solvents from the synthesis or volatile byproducts.

For the analysis of this compound, which itself is not highly volatile, headspace GC is a suitable technique for analyzing residual solvents without injecting the non-volatile main compound into the GC system. For impurity profiling of semi-volatile related substances, a derivatization step might be necessary to increase the volatility and thermal stability of the analytes.

Typical GC-MS Conditions for Impurity Analysis:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

This technique allows for the sensitive detection and identification of impurities based on their mass spectra, which is crucial for meeting regulatory requirements for impurity control. shimadzu.comchromatographyonline.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₁₇H₁₇N₃O₃, to verify its elemental composition and stoichiometry.

Theoretical vs. Experimental Elemental Composition:

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 65.58 | 65.51 |

| Hydrogen (H) | 5.50 | 5.54 |

| Nitrogen (N) | 13.50 | 13.45 |

Close agreement between the theoretical and experimental values provides strong evidence for the purity and correct elemental composition of the synthesized compound. Data for the positional isomer 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) (C₁₇H₁₇N₃O₃) shows a calculated molecular weight of 311.33 g/mol , which would have the same elemental composition. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

For a pure, anhydrous sample of a compound like this compound, the TGA thermogram would be expected to show a single, sharp weight loss step corresponding to its decomposition. The onset temperature of this decomposition is a key indicator of its thermal stability. For related heterocyclic compounds, decomposition often begins at temperatures above 200 °C. mdpi.com

Illustrative TGA Data:

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Decomposition Onset (T_onset) | ~250 °C |

| Temperature at 5% Weight Loss (T_d5%) | ~265 °C |

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to characterize the phase transitions of this compound, such as its melting point and any polymorphic transitions.

A sharp endothermic peak on the DSC thermogram is indicative of the melting of a crystalline solid. The temperature at the peak of this endotherm is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion. The sharpness of the melting peak can also be an indicator of the purity of the sample; impurities tend to broaden the melting range. For some benzoxazine (B1645224) derivatives, a sharp endothermic peak corresponding to melting is observed, followed by an exothermic event at higher temperatures related to polymerization or decomposition. researchgate.net

Illustrative DSC Data:

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Melting Point (T_m) | Sharp endotherm at ~150-160 °C |

| Decomposition | Exotherm starting >250 °C |

The crystal structure of the related isomer, 1-benzoyl-4-(4-nitrophenyl)piperazine, has been determined, and such structural information is foundational for interpreting thermal analysis data. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of 1 2 Nitrobenzoyl 4 Phenylpiperazine

Reactions at the Nitro Group

The nitro group is a key functional handle that can be readily transformed into other functionalities, significantly altering the electronic and steric properties of the molecule.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group on the 2-nitrobenzoyl moiety to a primary amino group is a fundamental transformation. This conversion yields 1-(2-aminobenzoyl)-4-phenylpiperazine, a valuable intermediate for further functionalization. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Detailed research on analogous nitro-aromatic compounds demonstrates that reagents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon, platinum oxide, or Raney nickel), as well as metal-acid combinations (e.g., tin or iron in hydrochloric acid), are effective. The choice of reagent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

Table 1: Plausible Conditions for the Reduction of 1-(2-nitrobenzoyl)-4-phenylpiperazine

| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Product |

| H₂, Pd/C | Ethanol | 25 | 50 | 1-(2-aminobenzoyl)-4-phenylpiperazine |

| SnCl₂·2H₂O | Ethanol | 78 | N/A | 1-(2-aminobenzoyl)-4-phenylpiperazine |

| Fe, NH₄Cl | Ethanol/Water | 78 | N/A | 1-(2-aminobenzoyl)-4-phenylpiperazine |

Subsequent Functionalization of the Amino Group (e.g., Diazotization, Amidation, Sulfonylation)

The resulting 1-(2-aminobenzoyl)-4-phenylpiperazine, with its newly introduced primary amino group, opens up a wide array of possibilities for further derivatization.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, or azo coupling reactions to form azo dyes.

Amidation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form amides. This allows for the introduction of a wide variety of acyl groups, potentially modulating the biological activity of the molecule.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine yields sulfonamides. This functional group is a common feature in many pharmacologically active compounds.

Table 2: Potential Functionalization Reactions of 1-(2-aminobenzoyl)-4-phenylpiperazine

| Reaction Type | Reagents | Product |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl, 0-5°C; 2. CuCl | 1-(2-chlorobenzoyl)-4-phenylpiperazine |

| Amidation | Acetyl chloride, Triethylamine (B128534) | 1-(2-acetamidobenzoyl)-4-phenylpiperazine |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | 1-(2-(p-toluenesulfonamido)benzoyl)-4-phenylpiperazine |

Reactions at the Piperazine (B1678402) Nitrogen Atoms (beyond initial acylation)

The unsubstituted nitrogen atom of the piperazine ring is a nucleophilic center that can participate in a variety of chemical transformations.

Alkylation and Acylation Reactions at the Remaining Nitrogen

The secondary amine of the piperazine ring is available for further substitution reactions.

Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl groups. The choice of the alkylating agent can be tailored to introduce specific functionalities. For instance, reaction with propargyl bromide would introduce a terminal alkyne, useful for click chemistry applications.

Acylation: Similar to the amidation of the amino group described earlier, the secondary nitrogen of the piperazine ring can be acylated using acyl chlorides or anhydrides to form a tertiary amide. This allows for the introduction of a second, different acyl group into the molecule.

Table 3: Examples of N-Substitution Reactions at the Piperazine Ring

| Reaction Type | Reagents | Product |

| Alkylation | Ethyl iodide, K₂CO₃ | 1-ethyl-4-(2-nitrobenzoyl)-4-phenylpiperazine |

| Benzylation | Benzyl bromide, K₂CO₃ | 1-benzyl-4-(2-nitrobenzoyl)-4-phenylpiperazine |

| Acylation | Benzoyl chloride, Triethylamine | 1-benzoyl-4-(2-nitrobenzoyl)-4-phenylpiperazine |

Formation of N-Oxides or Quaternary Ammonium Salts

N-Oxides: The tertiary nitrogen atoms of the piperazine ring can be oxidized to their corresponding N-oxides. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The formation of an N-oxide can alter the physicochemical properties of the molecule, such as its solubility and metabolic stability.

Quaternary Ammonium Salts: The nucleophilic nitrogen of the piperazine can react with an alkyl halide to form a quaternary ammonium salt. This introduces a permanent positive charge into the molecule, which can have a significant impact on its biological properties and distribution.

Aromatic Substitution Reactions on the Phenyl and Nitrobenzoyl Rings

Both the phenyl and the nitrobenzoyl rings can potentially undergo aromatic substitution reactions, although the reactivity of each ring is influenced by its substituent.

Nitrobenzoyl Ring: The nitrobenzoyl ring is electron-deficient due to the presence of the electron-withdrawing nitro and benzoyl groups. This deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. If forced, substitution would be directed to the meta position relative to both the nitro and the acyl groups. Conversely, the electron-deficient nature of this ring could make it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group were present on the ring.

Phenyl Ring: The phenyl ring is attached to a nitrogen atom of the piperazine ring. The piperazinyl group is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho and para positions of the phenyl ring.

Table 4: Potential Aromatic Substitution Reactions

| Ring | Reaction Type | Reagents | Expected Major Products |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine and 1-(2-nitrobenzoyl)-4-(2-nitrophenyl)piperazine |

| Phenyl Ring | Bromination | Br₂, FeBr₃ | 1-(2-nitrobenzoyl)-4-(4-bromophenyl)piperazine and 1-(2-nitrobenzoyl)-4-(2-bromophenyl)piperazine |

| Nitrobenzoyl Ring | Electrophilic Substitution | (Generally disfavored) | Substitution at positions meta to the existing groups |

Hydrolysis and Stability Studies of the Amide Linkage under Varying Conditions

The chemical stability of the amide linkage in this compound is a critical parameter influencing its persistence and potential degradation pathways in various chemical and biological environments. The hydrolysis of this amide bond, which results in the cleavage of the molecule into 2-nitrobenzoic acid and 1-phenylpiperazine (B188723), is susceptible to catalysis under both acidic and basic conditions. The rate and mechanism of this degradation are significantly influenced by factors such as pH, temperature, and the electronic effects of the substituents on the aromatic rings.

General Principles of Amide Hydrolysis

Amide bonds are generally characterized by their significant resonance stabilization, which imparts considerable stability and a planar geometry to the amide group. This stability means that the hydrolysis of amides is typically slower than that of corresponding esters. The reaction generally proceeds through a nucleophilic acyl substitution mechanism.

In basic media , the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate results in the formation of a carboxylate salt (2-nitrobenzoate) and 1-phenylpiperazine. The reaction rate in basic conditions is typically dependent on the hydroxide ion concentration.

Influence of the Ortho-Nitro Group

The presence of a nitro group on the benzoyl moiety has a profound impact on the reactivity of the amide linkage in this compound. The nitro group is strongly electron-withdrawing, which has two main competing effects:

Inductive and Resonance Effects : The electron-withdrawing nature of the nitro group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is generally expected to accelerate the rate of both acid- and base-catalyzed hydrolysis compared to an unsubstituted benzoylpiperazine.

Steric Hindrance : Being in the ortho position, the nitro group can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon. This steric effect can potentially decrease the rate of hydrolysis.

Expected pH-Rate Profile

The stability of this compound across a range of pH values can be predicted to follow a U-shaped curve, which is characteristic for the hydrolysis of many amides.

At low pH (acidic conditions) , the rate of hydrolysis is expected to be significant and proportional to the acid concentration.

In the neutral pH range (approximately pH 4-8) , the amide bond is expected to be at its most stable, with the hydrolysis rate being minimal. In this region, the uncatalyzed reaction with water is the predominant degradation pathway, which is generally a very slow process.

At high pH (basic conditions) , the rate of hydrolysis is anticipated to increase significantly with increasing hydroxide ion concentration.

The following interactive table illustrates the hypothetical effect of pH on the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a constant temperature.

| pH | Predominant Condition | Expected Relative Rate of Hydrolysis |

| 1-3 | Acid-Catalyzed | High |

| 4-8 | Neutral (Water-Catalyzed) | Low (Maximum Stability) |

| 9-11 | Base-Catalyzed | Moderate |

| 12-14 | Base-Catalyzed | High |

This table is illustrative and based on general principles of amide hydrolysis. Actual experimental values would be required for precise quantification.

Temperature Dependence of Hydrolysis

The rate of hydrolysis of the amide linkage in this compound is also highly dependent on temperature. As with most chemical reactions, an increase in temperature will lead to an increase in the rate of hydrolysis, regardless of the pH. This relationship is generally described by the Arrhenius equation, where the rate constant increases exponentially with temperature.

The following table provides a conceptual overview of the expected effect of temperature on the stability of the amide bond at a constant pH.

| Temperature (°C) | Expected Stability | Expected Half-life (t_1/2) |

| 4 (Refrigerated) | High | Long |

| 25 (Room Temperature) | Moderate | Intermediate |

| 50 (Elevated) | Low | Short |

| 100 (Forced Degradation) | Very Low | Very Short |

This table presents a qualitative relationship. The actual half-life would need to be determined experimentally.

Theoretical and Computational Investigations of 1 2 Nitrobenzoyl 4 Phenylpiperazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of 1-(2-nitrobenzoyl)-4-phenylpiperazine. DFT methods offer a balance between computational cost and accuracy, making them suitable for a molecule of this size and complexity. mdpi.com

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. researchgate.netnih.gov The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The presence of the nitro group on the benzoyl ring and the phenyl group on the piperazine (B1678402) ring introduces significant electronic effects. The nitro group is a strong electron-withdrawing group, which influences the charge distribution across the entire molecule. mdpi.com The phenylpiperazine moiety, on the other hand, can exhibit both electron-donating and -withdrawing characteristics depending on its conformation and interaction with the rest of the molecule. jetir.org

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net For this compound, NBO analysis would likely reveal significant delocalization of electron density from the piperazine nitrogen lone pair to the carbonyl group of the benzoyl moiety, as well as charge transfer from the metal surface to the nitrobenzene (B124822) part of the molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability.

For this compound, the HOMO is expected to be localized primarily on the phenylpiperazine moiety, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the nitrobenzoyl group, particularly the nitro group, due to its strong electron-withdrawing nature. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

| Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on similar compounds. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack.

Conversely, the regions of positive electrostatic potential (blue) would be located around the hydrogen atoms of the phenyl and piperazine rings, as well as the nitrogen atoms of the piperazine ring, suggesting these are sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. nih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different conformations the molecule can adopt in solution or in a biological environment.

These simulations, often performed using force fields like OPLS-AA or COMPASS, can provide insights into the dynamic behavior of the piperazine ring, which can exist in chair, boat, or twist-boat conformations. nih.govresearchgate.netuq.edu.au The simulations would also elucidate the rotational dynamics around the amide bond and the bonds connecting the phenyl and benzoyl groups. Understanding the accessible conformations is critical for predicting how the molecule might interact with a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. github.com The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the different chemical environments of the molecule. For instance, the protons on the piperazine ring adjacent to the nitrogen attached to the benzoyl group would likely show a downfield shift compared to those on the other side. Dynamic NMR studies on similar N-substituted piperazines have shown that restricted rotation around the amide bond can lead to the appearance of conformers at room temperature, which can be computationally modeled. nih.govrsc.orgresearchgate.net

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. core.ac.ukarxiv.org The predicted infrared (IR) and Raman spectra would show characteristic bands for the functional groups present in this compound. For example, a strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected in the region of 1650-1680 cm⁻¹. researchgate.net The symmetric and asymmetric stretching vibrations of the nitro group would also give rise to strong bands in the IR spectrum. mdpi.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Amide) | 1660 - 1690 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1370 |

| C-N Stretch (Piperazine) | 1150 - 1250 |

| Table 2: Predicted Characteristic Vibrational Frequencies for this compound. |

Reaction Mechanism Studies of Key Chemical Transformations

Theoretical calculations can be used to elucidate the mechanisms of chemical reactions involving this compound. A key reaction in its synthesis is the formation of the amide bond between 2-nitrobenzoyl chloride and 1-phenylpiperazine (B188723). nih.gov Computational studies on amide bond formation have explored various mechanisms, including concerted and stepwise pathways. rsc.orgrsc.orgresearchgate.net

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This would allow for the determination of the activation energy and the rate-determining step of the reaction. researchgate.netdntb.gov.ua Such studies can provide valuable insights into the reaction conditions required for efficient synthesis and can help in understanding the factors that influence the reaction rate and yield. For instance, the electronic nature of the substituents on both the benzoyl and piperazine moieties can significantly impact the reactivity. rsc.org

Application in Chemical Synthesis As an Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

1-(2-nitrobenzoyl)-4-phenylpiperazine serves as a crucial precursor in the synthesis of elaborate organic structures, primarily through the chemical manipulation of its nitro group. The reduction of the ortho-nitro group to an amino group is a key transformation that unlocks a plethora of synthetic possibilities. This reduction is typically achieved using standard reducing agents such as hydrogen gas with a palladium catalyst, or other methods like catalytic transfer hydrogenation.

The resulting 1-(2-aminobenzoyl)-4-phenylpiperazine is a versatile intermediate. The newly formed aniline (B41778) derivative can readily participate in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of quinazolinone derivatives. The amino group can react with a suitable one-carbon synthon, such as a phosgene (B1210022) equivalent or an orthoester, to construct the quinazolinone ring. These quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer or related reactions, further expanding the synthetic utility of the original scaffold. The ability to transform the nitro group into a reactive amine functionality is a cornerstone of its application as a precursor.

A notable application is in the synthesis of analogs of bioactive molecules. For instance, the general structure of 1-(2-aminobenzoyl)-4-phenylpiperazine is a key component in the synthesis of certain classes of antipsychotic drugs. The core structure can be further modified to explore structure-activity relationships and develop new therapeutic agents.

Role in Multi-component Reactions and Cascade Sequences for Chemical Diversity

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the literature, its structural components suggest a high potential for such applications. MCRs are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single pot, thereby increasing efficiency and atom economy.

The reduced form, 1-(2-aminobenzoyl)-4-phenylpiperazine, is a prime candidate for participation in MCRs. The presence of a primary aromatic amine and an amide functionality within the same molecule opens up possibilities for various named reactions. For instance, it could potentially be utilized in Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the amine could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex peptide-like scaffold incorporating the 1-benzoyl-4-phenylpiperazine core.

Cascade reactions, also known as domino or tandem reactions, are another area where this compound can be of significant value. The transformation of the nitro group to an amine can initiate a cascade sequence. For example, following the reduction of the nitro group, an intramolecular cyclization to form a lactam could be followed by a subsequent intermolecular reaction, all in a one-pot process. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material. The strategic placement of the reactive nitro group ortho to the benzoyl moiety is key to enabling such intramolecular transformations.

Utilization in Scaffold Design for Combinatorial Chemical Libraries (focus on synthesis, not screening)

The this compound scaffold is well-suited for the synthesis of combinatorial libraries, which are large collections of related compounds that are synthesized and screened for biological activity. The synthesis of such libraries relies on the ability to systematically vary different parts of a core molecule.

The synthesis of a combinatorial library based on this scaffold would typically involve a multi-step sequence where diversity is introduced at specific points. The initial synthesis of the scaffold itself can be varied by using different substituted phenylpiperazines or different substituted 2-nitrobenzoyl chlorides.

Once the core scaffold of this compound is obtained, further diversification can be achieved. The primary handle for diversification is the nitro group. After its reduction to an amine, a wide variety of building blocks can be introduced. For example, a library of amides can be generated by reacting the resulting 1-(2-aminobenzoyl)-4-phenylpiperazine with a diverse set of carboxylic acids or acid chlorides. Similarly, a library of ureas or thioureas can be synthesized by reacting the amine with a range of isocyanates or isothiocyanates, respectively.

Another point of diversification is the phenyl ring of the phenylpiperazine moiety. If a suitable functional group is present on this ring (e.g., a hydroxyl or amino group introduced from the starting 1-phenylpiperazine (B188723) derivative), it can be further functionalized to expand the chemical space of the library. This modular approach to synthesis is a hallmark of combinatorial chemistry and allows for the rapid generation of a large number of distinct molecules for biological evaluation.

Development of Novel Synthetic Pathways Involving Piperazine-Based Intermediates

The use of this compound and its derivatives has contributed to the development of novel synthetic pathways for important classes of compounds. A significant area of impact is in the synthesis of heterocyclic compounds.

As previously mentioned, a key synthetic pathway that has been developed involves the reductive cyclization of this compound to form quinazolinone derivatives. This intramolecular cyclization strategy provides an efficient route to this important heterocyclic system.

Beyond simple quinazolinones, more complex fused heterocyclic systems can be accessed. The 1-(2-aminobenzoyl)-4-phenylpiperazine intermediate can be used in condensation reactions with dicarbonyl compounds or their equivalents to construct novel polycyclic structures. For example, reaction with a β-ketoester could lead to the formation of a benzodiazepine (B76468) ring fused to the quinazolinone system.

Furthermore, the development of palladium-catalyzed cross-coupling reactions has opened up new avenues for the functionalization of the aromatic rings of the this compound scaffold. organic-chemistry.org For instance, if a halogen substituent is present on either the benzoyl or the phenyl ring, Suzuki, Buchwald-Hartwig, or other cross-coupling reactions can be employed to introduce a wide range of substituents, leading to novel derivatives that would be difficult to synthesize using traditional methods. These modern synthetic methodologies, when applied to versatile intermediates like this compound, continue to expand the toolbox of the synthetic organic chemist.

Q & A

What are the optimal conditions for synthesizing 1-(2-nitrobenzoyl)-4-phenylpiperazine to maximize yield and purity?

Basic Research Question

Synthesis optimization involves selecting appropriate solvents, catalysts, and reaction monitoring. A common method involves reacting 4-phenylpiperazine with 2-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Potassium carbonate (K₂CO₃) is often used as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate, 2:1), and purification is achieved using silica gel chromatography with gradient elution . Optimizing stoichiometry (1.2:1 molar ratio of acylating agent to piperazine) and maintaining room temperature can yield >75% purity after crystallization .

Which spectroscopic methods are most effective for characterizing the structure of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperazine backbone and substituent positions. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm for nitrobenzoyl) and piperazine methylenes (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonyl resonance (~165 ppm) and nitro group carbons (~148 ppm).

Mass spectrometry (MS) via ESI+ confirms molecular weight (e.g., [M+H]⁺ at m/z 324.3). FT-IR identifies the carbonyl stretch (~1680 cm⁻¹) and nitro group (~1520 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Advanced Research Question

Contradictions in bioactivity data (e.g., IC₅₀ variability in anticancer assays) often stem from differences in cell lines, assay protocols, or compound purity. To address this:

- Standardize assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control for purity via HPLC (>95%).

- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to proposed targets (e.g., kinase enzymes).

- Replicate under identical conditions : Compare results with published protocols, adjusting parameters like incubation time or serum concentration .

What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound derivatives?

Advanced Research Question

SAR strategies include:

- Systematic substitution : Modify the nitrobenzoyl group (e.g., para-nitro vs. ortho-nitro) or piperazine substituents (e.g., phenyl vs. pyridyl).

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (nitro group) and hydrophobic regions (phenyl ring).

- Biological testing : Screen derivatives against panels of enzymes (e.g., kinases) or cancer cell lines to correlate structural changes with activity .

What computational methods are employed to predict the binding modes of this compound with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are used to predict binding modes. Key steps:

Target preparation : Retrieve protein structures (e.g., EGFR kinase, PDB ID: 1M17) and remove water molecules.

Grid generation : Define active sites around catalytic residues (e.g., Lys721 in EGFR).

Docking : Score poses using force fields (e.g., OPLS-AA) and validate with free energy calculations (MM/PBSA).

In vitro validation : Compare predicted binding affinities with SPR or enzymatic inhibition assays .

What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?

Basic Research Question

Flash chromatography on silica gel (200–300 mesh) with gradients of ethyl acetate in hexane (5% → 30%) effectively separates the product from byproducts. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) achieves >99% purity. Monitor fractions by LC-MS to confirm retention times .

How should researchers assess the stability of this compound under different pH and temperature conditions?

Advanced Research Question

Stability studies involve:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- Thermal analysis : Use TGA (thermogravimetric analysis) to determine decomposition temperatures.

- HPLC monitoring : Track degradation products and calculate half-life (t₁/₂) under accelerated conditions. Results guide storage recommendations (e.g., −20°C in amber vials) .

How does the introduction of a 2-nitrobenzoyl group influence the pharmacological profile compared to other piperazine derivatives?

Advanced Research Question

The 2-nitrobenzoyl group enhances electron-withdrawing effects, increasing metabolic stability and binding to nitroreductase enzymes. Comparative studies show:

- Improved cytotoxicity : 2-nitro derivatives exhibit lower IC₅₀ values in leukemia cells (e.g., K562) compared to methoxy-substituted analogs.

- Selectivity : Nitro groups reduce off-target binding in CNS receptors (e.g., 5-HT₂A) compared to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.